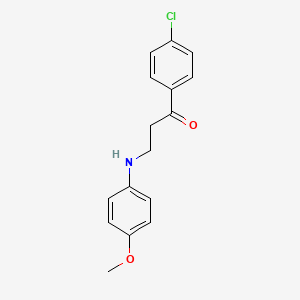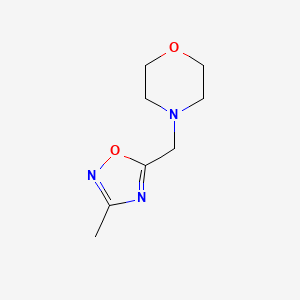
4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)morpholine” is a compound that contains a morpholine ring and a 1,2,4-oxadiazole ring . The morpholine ring is a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom. The 1,2,4-oxadiazole ring is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .
科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of compounds related to 4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)morpholine involve complex chemical processes to create derivatives with potential biological activities. For instance, a study focused on the synthesis, characterization, and biological activity screening of a similar compound, highlighting its remarkable anti-tuberculosis and superior antimicrobial activities (Mamatha S.V et al., 2019).
Pharmacological Evaluation
Compounds within this chemical framework have been associated with a broad spectrum of biological activities, including antituberculosis, anticonvulsant, anti-inflammatory, and antimicrobial effects. Such diverse pharmacological evaluations suggest the versatility of these compounds in potential therapeutic applications (T. Naik & K. Chikhalia, 2007).
Antimicrobial and Anti-inflammatory Activities
Derivatives of this compound have shown promising antimicrobial and anti-inflammatory properties. For example, certain compounds have been synthesized and tested for their in vitro and in vivo antitumor potential, demonstrating significant anti-proliferative capabilities towards cancer cells and inhibiting tumoral neovasculature (M. Al‐Ghorbani et al., 2015).
Antioxidant and Antitumor Potentials
The antioxidant and antitumor potentials of these compounds have been explored through various studies, indicating their effectiveness in reducing tumor volume and exhibiting high scavenging activity. Such findings underscore the potential of these derivatives in combating oxidative stress and tumor growth (M. Özil et al., 2018).
Inhibitory Effects on Enzymes and Receptors
Several derivatives have been identified as inhibitors of specific enzymes and receptors, such as phosphoinositide 3-kinase, demonstrating the utility of these compounds in xenograft models of tumor growth. This suggests a targeted approach in the development of new therapeutic agents (R. Alexander et al., 2008).
特性
IUPAC Name |
4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-7-9-8(13-10-7)6-11-2-4-12-5-3-11/h2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYHCRRANDITHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B2406788.png)
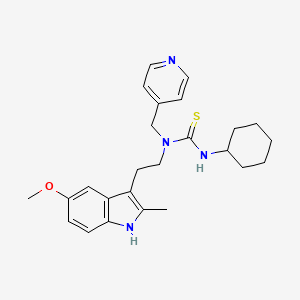

![N-(2,5-dimethylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2406794.png)
![N-[(4-hydroxy-6-methyl-5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)methyl]acetamide](/img/structure/B2406795.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2406797.png)
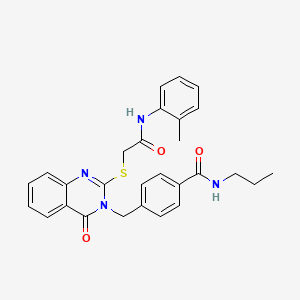
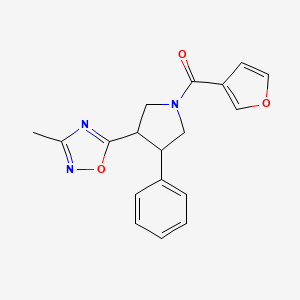
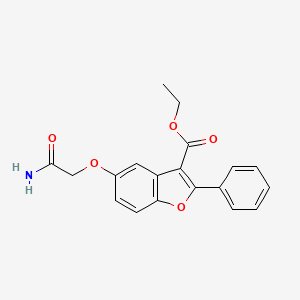

![{6-Chloro-4-[(2-chloro-4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2406806.png)
![N-(2,2-diethoxyethyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2406807.png)
![N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B2406808.png)
